molecular formula C22H27NO3 B076306 2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate CAS No. 13347-41-6

2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate

Cat. No. B076306
CAS RN: 13347-41-6
M. Wt: 353.5 g/mol
InChI Key: SKMKGLSIZVBHQB-UHFFFAOYSA-N
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Description

“2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate” is a chemical compound with the molecular formula C22H27NO3 and a molecular weight of 353.45 . It is used in the preparation of deuterium-labelled propantheline bromide as well as potential antispasmodic agents .


Synthesis Analysis

The synthesis of “2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate” involves the use of XANTHENE-9-CARBOXYLIC ACID . The raw materials used in the synthesis include ZINC, Monoethanolamine, XANTHENE-9-CARBOXYLIC ACID, and Xanthone .

Scientific Research Applications

Chemical Investigations and Natural Products

Chemical investigations have revealed various compounds structurally related to 9H-xanthene, including derivatives of xanthene carboxylic acid, highlighting their synthesis and potential in different scientific studies. For instance, research into microfungi has led to the discovery of new natural products related to xanthene, showcasing the compound's relevance in the exploration of natural products and their potential applications (Healy et al., 2004).

Synthesis Methodologies and Biological Activities

Xanthenes, including 9H-xanthene derivatives, play a critical role in medicinal chemistry due to their diverse biological activities. The synthesis methodologies for obtaining xanthenes and their derivatives from simple building blocks have been extensively explored, highlighting the compounds' versatility for different biological applications, such as neuroprotective, antitumor, and antimicrobial activities (Maia et al., 2020).

Novel Homologation Approaches

Innovative synthetic approaches have been developed for the homologation of xanthene derivatives, offering efficient pathways for the synthesis of complex molecules. Such methodologies underscore the importance of xanthene derivatives in synthetic organic chemistry and their potential applications in developing new therapeutic agents (Prashad et al., 2004).

Antimalarial Properties

Research into the antimalarial properties of xanthene derivatives has identified compounds with significant activity against both chloroquine-susceptible and resistant strains of Plasmodium falciparum. This highlights the potential of xanthene derivatives in contributing to the development of new antimalarial treatments (Portela et al., 2007).

Photocleavable Protecting Groups

The 9-xanthenylmethyl group has been explored as a novel photocleavable protecting group for amines, demonstrating the compound's utility in synthetic chemistry for the selective protection and deprotection of functional groups (Du & Boyd, 2001).

properties

IUPAC Name

2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21/h5-12,15-16,21H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMKGLSIZVBHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928126
Record name 2-[Di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate

CAS RN

13347-41-6
Record name 9H-Xanthene-9-carboxylic acid, 2-[bis(1-methylethyl)amino]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13347-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Diisopropyl)amino)ethyl 9H-xanthene-9-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013347416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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